molecular formula C26H25Cl3N2O B1673131 Hetolin CAS No. 2390-22-9

Hetolin

Cat. No.: B1673131
CAS No.: 2390-22-9
M. Wt: 487.8 g/mol
InChI Key: SWDPECKACXBPCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hetolin (chemical name: 1-β,β,β-tris-(p-chloro-phenyl)-propionyl-4-methyl-piperazine hydrochloride) is a veterinary anthelmintic agent developed by Hoechst AG. It belongs to the piperazine derivative class and is primarily used to treat trematode infections in ruminants, including Fasciola hepatica (liver fluke), Dicrocoelium dendriticum (lancet fluke), and paramphistomes (rumen flukes) in cattle and sheep .

Properties

CAS No.

2390-22-9

Molecular Formula

C26H25Cl3N2O

Molecular Weight

487.8 g/mol

IUPAC Name

3,3,3-tris(4-chlorophenyl)-1-(4-methylpiperazin-1-yl)propan-1-one

InChI

InChI=1S/C26H25Cl3N2O/c1-30-14-16-31(17-15-30)25(32)18-26(19-2-8-22(27)9-3-19,20-4-10-23(28)11-5-20)21-6-12-24(29)13-7-21/h2-13H,14-18H2,1H3

InChI Key

SWDPECKACXBPCX-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C(=O)CC(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl

Canonical SMILES

CN1CCN(CC1)C(=O)CC(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl

Appearance

Solid powder

melting_point

214.0 °C

Other CAS No.

2390-22-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Hetolin

Origin of Product

United States

Comparison with Similar Compounds

Key Pharmacological Properties :

  • Mechanism : Disrupts energy metabolism in flukes by uncoupling oxidative phosphorylation .
  • Dosage :
    • Cattle: 30–40 mg/kg body weight (oral suspension).
    • Sheep: 40–60 mg/kg body weight .
  • Efficacy: Achieves 100% efficacy against D.
  • Safety : Contraindicated in lactating animals due to milk contamination risks for 30 days post-treatment .

Comparison with Similar Compounds

Chemical and Pharmacological Profiles

The following table summarizes key differences between Hetolin and structurally or functionally related flukicides:

Compound Chemical Class Target Parasites Dosage (mg/kg) Efficacy Safety Profile
This compound Piperazine derivative F. hepatica, D. dendriticum 30–80 (oral) 64–100% Safe in non-lactating animals
Hexachloroparaxylene Halogenated hydrocarbon Adult liver flukes 100–200 (oral) Moderate (~60%) Lower tolerability; hepatotoxic
Niclofolan Halogenated phenol F. hepatica 3–5 (subcutaneous) 90–95% High efficacy but narrow safety margin
Nitroxynil Halogenated nitrophenol Juvenile and adult liver flukes 10–20 (injection) 85–90% Requires repeated dosing
Bithionol Bisphenol derivative F. hepatica, Paragonimus spp. 25–50 (oral) 70–80% Gastrointestinal side effects

Efficacy and Resistance Trends

  • This compound : Demonstrates superior efficacy against D. dendriticum compared to older halogenated hydrocarbons like hexachloroparaxylene (100% vs. 60% in sheep) . Its unique piperazine structure minimizes resistance development in endemic regions .
  • Niclofolan and Nitroxynil : While effective against F. hepatica, resistance has been reported due to overuse in cattle populations .
  • Bithionol: Limited to specific regions due to side effects and variable efficacy against immature flukes .

Research Findings and Clinical Data

Clinical Trials

  • A 1970 study in China showed 100% elimination of D.
  • Comparative trials in Europe (1965) confirmed this compound’s superiority over hexachloroparaxylene, achieving 95–100% efficacy vs. 60% in cattle .

Resistance Monitoring

  • No significant resistance to this compound has been documented, unlike nitroxynil and niclofolan, where resistance emerged within 5–10 years of widespread use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Hetolin
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